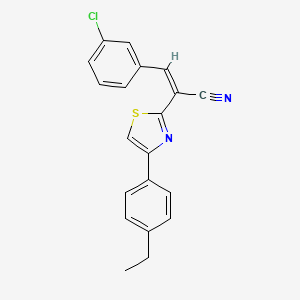![molecular formula C10H12N2OS B2368935 N-[(3-methylphenyl)carbamothioyl]acetamide CAS No. 16738-23-1](/img/structure/B2368935.png)
N-[(3-methylphenyl)carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)carbamothioyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA is a thioamide derivative that is synthesized from 3-methylbenzenamine and ethyl chloroacetate.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood. However, it has been suggested that N-[(3-methylphenyl)carbamothioyl]acetamide may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)carbamothioyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases. Additionally, N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to have a significant effect on the central nervous system, including anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methylphenyl)carbamothioyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easy to obtain in large quantities. It has also been extensively studied, with a significant amount of scientific literature available on its properties and potential applications. However, there are also limitations to using N-[(3-methylphenyl)carbamothioyl]acetamide in lab experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood, which may make it challenging to design experiments that specifically target its molecular targets.
Orientations Futures
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as anxiety and depression. Another direction is to explore its potential use in the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide may help to identify new molecular targets and potential applications for this compound.
Méthodes De Synthèse
N-[(3-methylphenyl)carbamothioyl]acetamide is synthesized from 3-methylbenzenamine and ethyl chloroacetate. The reaction involves the formation of an intermediate, which is then treated with ammonium thiocyanate to produce N-[(3-methylphenyl)carbamothioyl]acetamide. The synthesis of N-[(3-methylphenyl)carbamothioyl]acetamide is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[(3-methylphenyl)carbamothioyl]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(3-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

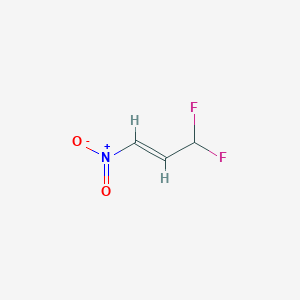

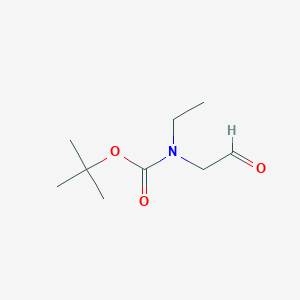
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)
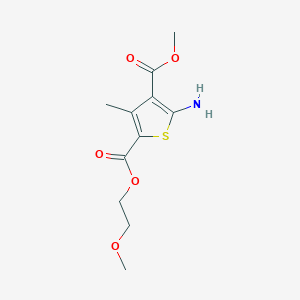
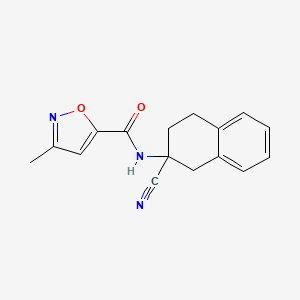
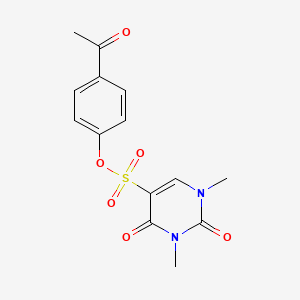

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
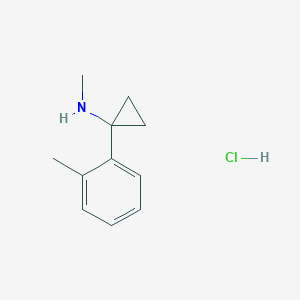
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)
